2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid is a chemical compound with the molecular formula and a molecular weight of 239.23 g/mol. This compound features a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound is classified as an organic compound due to its carbon-based structure, and it falls within the category of benzothiazole derivatives.
The compound can be synthesized through chemical reactions involving 1,2-benzothiazol-3-amine and chloroacetic acid. It has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry.
The synthesis of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions for large-scale synthesis.
The molecular structure of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid can be described using various structural representations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.23 g/mol |
IUPAC Name | 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid |
InChI | InChI=1S/C9H7N2O5S/c11-6(12)8(14)9(15)10(13)7(11)4-3-5(16)17/h3-5H,1-2H2,(H,10,13)(H,16,17) |
InChI Key | ZDGBFZLZQKXWKH-UHFFFAOYSA-N |
Canonical SMILES | C(C(=O)O)OC(=O)N=C(S(=O)(=O)N=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C)))))))))))))))))) |
The structural data indicates that the compound contains functional groups associated with both amines and carboxylic acids, which are crucial for its biological activity.
2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific conditions will vary based on desired outcomes but often require controlled temperatures and inert atmospheres.
The mechanism of action for 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid include:
The chemical properties include:
Relevant analyses indicate that this compound exhibits stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions.
The scientific uses of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid span several fields:
This compound's unique structural characteristics make it a valuable candidate for further research in both academic and industrial settings.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4